molecular formula C15H11FO2 B8369321 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

Cat. No. B8369321
M. Wt: 242.24 g/mol
InChI Key: KZYLEFYMGWMDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06946564B2

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (60.5 kg) produced in Example 17 was added to toluene (520.9 kg) and manganese dioxide (544.8 kg, type HMH, manufactured by Toso) divided in three portions was added at 10-30° C. over 3 hr. The mixture was stirred at 23-27° C. for 1 hr, and the starting material was confirmed by HPLC to be 0.03%. Thereto were added Hyflo Super-Cel® (18.2 kg, Celite Co.) and anhydrous magnesium sulfate (30.2 kg). The mixture was cooled to about 10° C. over 2 hr and stirred at 2-10° C. for 40 min. The mixture was filtrated and the residue (waste manganese) was washed with toluene (284 kg). As a result of the analysis, 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (60 kg, yield about 100%) was contained in the solution (917 kg). The crystals obtained by partial concentration of the solution showed the same physical properties as in Example 18.
Quantity
60.5 kg
Type
reactant
Reaction Step One
Quantity
544.8 kg
Type
catalyst
Reaction Step One
Quantity
520.9 kg
Type
solvent
Reaction Step One
Quantity
30.2 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([CH2:17][OH:18])=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1.S([O-])([O-])(=O)=O.[Mg+2]>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([CH:17]=[O:18])=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
60.5 kg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)CO
Name
Quantity
544.8 kg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
520.9 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30.2 kg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 2) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 23-27° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 10-30° C. over 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to about 10° C. over 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at 2-10° C. for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
WASH
Type
WASH
Details
the residue (waste manganese) was washed with toluene (284 kg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 kg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.